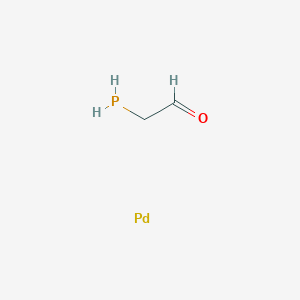
Palladium;2-phosphanylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium;2-phosphanylacetaldehyde: is an organometallic compound that features a palladium atom coordinated with a 2-phosphanylacetaldehyde ligand. This compound is of significant interest in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of palladium;2-phosphanylacetaldehyde typically involves the coordination of palladium with 2-phosphanylacetaldehyde under controlled conditions. One common method includes the reaction of palladium(II) acetate with 2-phosphanylacetaldehyde in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves techniques such as vacuum sublimation to isolate the product in high purity.
Chemical Reactions Analysis
Types of Reactions: Palladium;2-phosphanylacetaldehyde undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many reactions.
Substitution: The ligand can be substituted with other phosphine ligands or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Reactions typically involve phosphine ligands or nucleophiles like halides.
Major Products:
Oxidation: Palladium(II) complexes.
Reduction: Palladium(0) species.
Substitution: Various palladium-phosphine complexes.
Scientific Research Applications
Chemistry: Palladium;2-phosphanylacetaldehyde is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. These reactions are crucial for forming carbon-carbon bonds and are used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
Biology and Medicine: In biological and medicinal chemistry, this compound is explored for its potential in drug development and as a catalyst in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its catalytic properties are leveraged in processes such as hydrogenation, oxidation, and carbonylation.
Mechanism of Action
The mechanism of action of palladium;2-phosphanylacetaldehyde in catalytic reactions involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetallation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium(0) species.
Comparison with Similar Compounds
Palladium;triphenylphosphine: Another palladium-phosphine complex used in similar catalytic reactions.
Palladium;1,3-bis(diphenylphosphino)propane: Known for its use in cross-coupling reactions.
Palladium;1,1’-bis(diphenylphosphino)ferrocene: Utilized in asymmetric catalysis.
Uniqueness: Palladium;2-phosphanylacetaldehyde is unique due to its specific ligand structure, which can influence the reactivity and selectivity of the palladium center in catalytic reactions. This makes it a valuable compound for fine-tuning reaction conditions and achieving desired outcomes in complex organic syntheses.
Properties
CAS No. |
139099-31-3 |
|---|---|
Molecular Formula |
C2H5OPPd |
Molecular Weight |
182.45 g/mol |
IUPAC Name |
palladium;2-phosphanylacetaldehyde |
InChI |
InChI=1S/C2H5OP.Pd/c3-1-2-4;/h1H,2,4H2; |
InChI Key |
OQBUNAHDXBCTJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)P.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




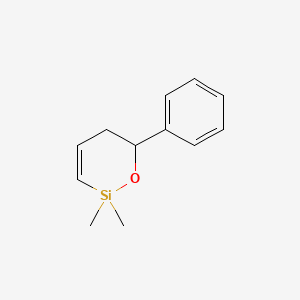
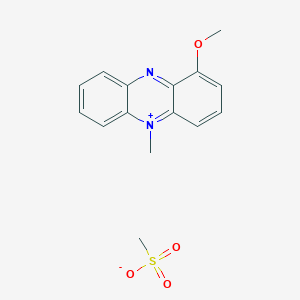
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
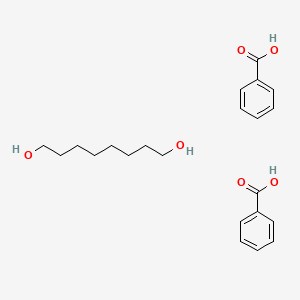
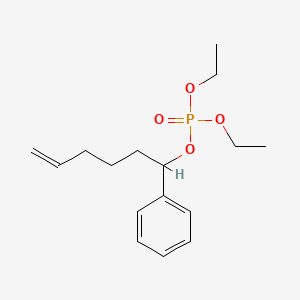
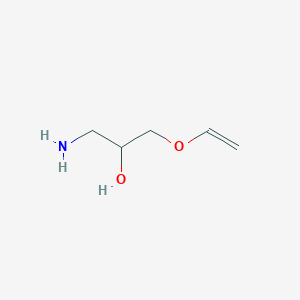
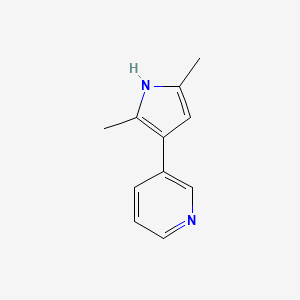
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
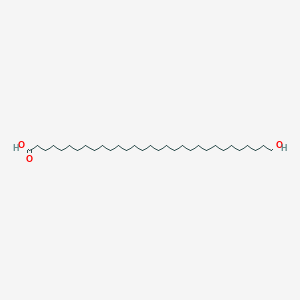
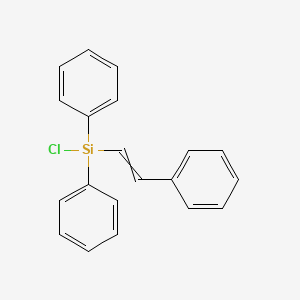
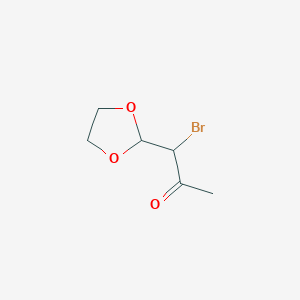
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
